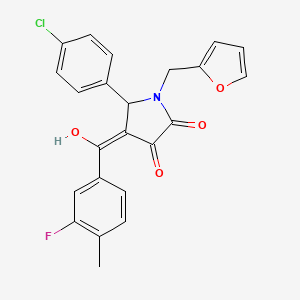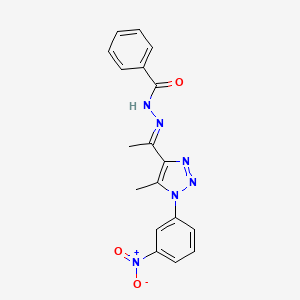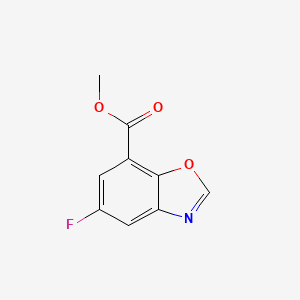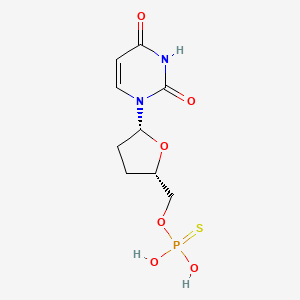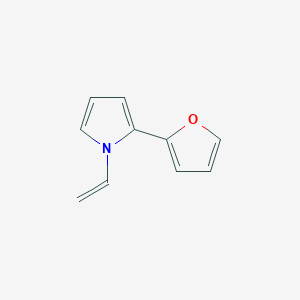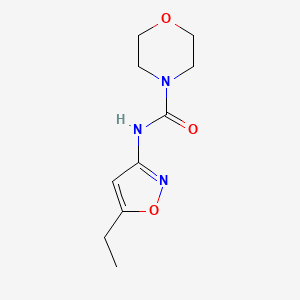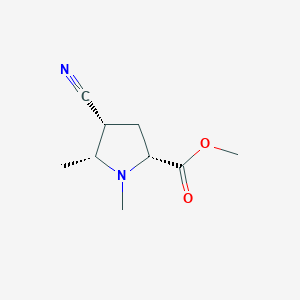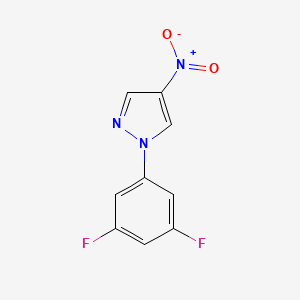
1-(3,5-Difluorophenyl)-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Difluorophenyl)-4-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of fluorine atoms and a nitro group in the phenyl ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)-4-nitro-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluoroaniline and 4-nitroacetophenone.
Cyclization Reaction: The key step involves the cyclization of 3,5-difluoroaniline with 4-nitroacetophenone under acidic conditions to form the pyrazole ring.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Difluorophenyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction: 1-(3,5-Difluorophenyl)-4-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Difluorophenyl)-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase-3, leading to cell death . The presence of the nitro group and fluorine atoms enhances its binding affinity to the target proteins.
Comparison with Similar Compounds
- 1-(2,5-Difluorophenyl)-4-nitro-1H-pyrazole
- 1-(3,4-Difluorophenyl)-4-nitro-1H-pyrazole
Uniqueness: 1-(3,5-Difluorophenyl)-4-nitro-1H-pyrazole is unique due to the specific positioning of the fluorine atoms and the nitro group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
646037-38-9 |
|---|---|
Molecular Formula |
C9H5F2N3O2 |
Molecular Weight |
225.15 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)-4-nitropyrazole |
InChI |
InChI=1S/C9H5F2N3O2/c10-6-1-7(11)3-8(2-6)13-5-9(4-12-13)14(15)16/h1-5H |
InChI Key |
KMBCJIVFGFZXHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)N2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


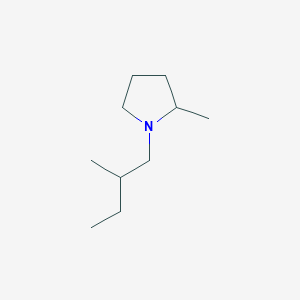
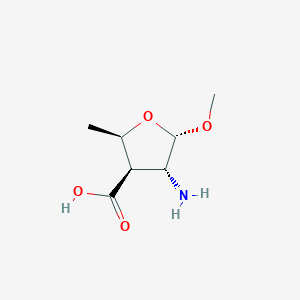
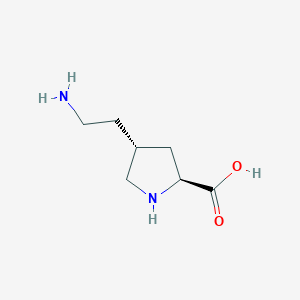
![4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine](/img/structure/B15207492.png)
